molecular formula C20H22N2O4 B5007739 2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline CAS No. 39945-32-9

2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline

Cat. No.: B5007739
CAS No.: 39945-32-9
M. Wt: 354.4 g/mol
InChI Key: NYESKLOWXNLPID-UHFFFAOYSA-N
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Description

The compound “2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline” has the molecular formula C20H22N2O4 . It is also known by other names such as 2-(6,7-dimethoxy-isoquinolin-1-ylmethyl)-4,5-dimethoxy-phenylamine .


Molecular Structure Analysis

The molecular structure of “2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline” can be represented by the SMILES notation: COc1cc2ccnc(c2cc1OC)Cc3cc(c(cc3N)OC)OC .


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 537.7±45.0 °C at 760 mmHg, and a flash point of 279.0±28.7 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The compound has a polar surface area of 76 Å2 and a molar volume of 294.5±3.0 cm3 .

Properties

IUPAC Name

2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYESKLOWXNLPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3N)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298481
Record name ST037656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-32-9
Record name NSC123407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST037656
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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